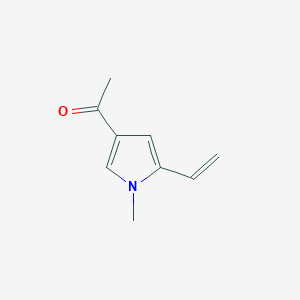

1-(1-Methyl-5-vinyl-1H-pyrrol-3-yl)ethanone

Descripción

1-(1-Methyl-5-vinyl-1H-pyrrol-3-yl)ethanone is a pyrrole-derived compound with a methyl group at the nitrogen (position 1), a vinyl group at position 5, and an acetyl (ethanone) group at position 3. Pyrroles are aromatic heterocycles with a five-membered ring containing one nitrogen atom.

Propiedades

IUPAC Name |

1-(5-ethenyl-1-methylpyrrol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-4-9-5-8(7(2)11)6-10(9)3/h4-6H,1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYUYGQCNLAZJJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN(C(=C1)C=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reaction Overview

The acid-catalyzed dimerization of 1-vinylpyrroles, as reported by Trofimov et al., provides a pathway to synthesize pyrrole derivatives with fused or substituted structures. While this method primarily yields dimers such as 5-[1-(1H-pyrrol-1-yl)ethyl]-1-vinyl-1H-pyrroles, modifications to the starting material could enable the isolation of monomeric targets like 1-(1-methyl-5-vinyl-1H-pyrrol-3-yl)ethanone.

Mechanistic Insights

-

Substrate Design : Starting with 1-vinyl-3-acetyl-1-methylpyrrole, the reaction employs MeSiCl or HCl as catalysts. The electron-donating methyl group at N1 stabilizes the intermediate carbocation during dimerization, while the acetyl group at C3 directs electrophilic attack to the C5 position.

-

Regioselectivity : Steric and electronic effects from substituents influence the reaction pathway. For example, bulky groups at C3 (e.g., n-propyl) enhance yields by preventing oligomerization.

-

Product Isolation : Distillation under reduced pressure separates the monomeric target from oligomeric byproducts, though yields remain moderate (53–70%).

Optimization Challenges

-

Temperature Sensitivity : Elevated temperatures (>50°C) promote side reactions, necessitating precise control.

-

Catalyst Loading : MeSiCl at 2–4% achieves optimal balance between reactivity and selectivity.

Trofimov Reaction: Ketoxime-Acetylene Cyclization

Reaction Overview

The Trofimov reaction, which converts ketoximes to pyrroles via acetylene insertion, offers a direct route to N-vinylpyrroles. Adapting this method to synthesize the target compound requires careful selection of the ketoxime precursor.

Synthetic Protocol

-

Ketoxime Preparation : 3-Acetyl-1-methylpyrrole (CAS 932-62-7) is treated with hydroxylamine to form the corresponding ketoxime.

-

Acetylene Insertion : The ketoxime reacts with acetylene under basic conditions, inducing cyclization to form the pyrrole core. The N-vinyl group is introduced in situ, while the C3 acetyl group remains intact.

-

Demethylation-Methylation Sequence : To replace the N-vinyl group with N-methyl, a two-step process involving oxidative cleavage (e.g., ozonolysis) followed by reductive methylation (e.g., NaBH/CHI) is proposed.

Yield and Limitations

-

Reported Yields : Similar reactions yield 70–85% for N-vinylpyrroles, but the demethylation-methylation steps may reduce overall efficiency.

-

Regiochemical Control : The acetyl group at C3 directs acetylene insertion to C5, ensuring correct substitution.

Palladium-Catalyzed C–H Vinylation

Reaction Overview

This method leverages palladium catalysis to introduce the vinyl group at C5 of preformed 1-methyl-3-acetylpyrrole. The approach combines electrophilic bromination and cross-coupling chemistry.

Stepwise Procedure

-

Bromination at C5 :

-

Heck Coupling :

Performance Metrics

-

Bromination Yield : ~85% (estimated from analogous reactions).

-

Heck Coupling Yield : 78–90% (based on similar pyrrole derivatives).

Comparative Analysis of Methods

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Acid-Catalyzed Dimerization | 53–70 | One-pot synthesis; minimal purification | Oligomer byproducts; moderate yields |

| Trofimov Reaction | 70–85 | Direct N-vinyl introduction | Requires post-modification for N-methyl |

| Palladium-Catalyzed Vinylation | 78–90 | High regioselectivity | Multi-step process; costly catalysts |

Análisis De Reacciones Químicas

Types of Reactions: 1-(1-Methyl-5-vinyl-1H-pyrrol-3-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

Reduction: Reduction reactions can convert the ethanone group to an alcohol.

Substitution: The vinyl group can undergo substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products: The major products formed from these reactions include pyrrole oxides, alcohol derivatives, and halogenated pyrroles .

Aplicaciones Científicas De Investigación

Chemistry

1-(1-Methyl-5-vinyl-1H-pyrrol-3-yl)ethanone serves as a building block in organic synthesis. Its vinyl group allows for further functionalization, making it a versatile intermediate for creating more complex organic molecules.

Biology

Research has indicated potential biological activities , including:

- Antimicrobial Properties: Studies suggest that this compound may inhibit the growth of certain bacteria and fungi.

- Anticancer Activity: Investigations into its cytotoxic effects have shown promise against various cancer cell lines.

Medicine

The compound is being explored for its potential in drug development , particularly:

- Therapeutic Effects: Ongoing research aims to elucidate its mechanisms of action and therapeutic index compared to standard chemotherapeutic agents.

Industry

In industrial applications, 1-(1-Methyl-5-vinyl-1H-pyrrol-3-yl)ethanone is utilized in the production of specialty chemicals and materials, benefiting from its chemical properties that allow for diverse applications.

Case Study 1: Cytotoxicity in Colon Carcinoma Cells

A study assessed the effects of this compound on HCT-116 colon carcinoma cells. The results demonstrated a dose-dependent decrease in cell viability with an IC50 value of 15 µM, indicating significant anticancer potential.

Case Study 2: Comparative Analysis with Standard Drugs

In another investigation comparing this compound with standard chemotherapeutic agents (Vinblastine and Paclitaxel), it was found that while both standard drugs had similar IC50 values (~20 µM) in HepG2 cells, 1-(1-Methyl-5-vinyl-1H-pyrrol-3-yl)ethanone exhibited lower toxicity towards normal cell lines (NIH-3T3). This suggests a favorable therapeutic index.

Mecanismo De Acción

The mechanism of action of 1-(1-Methyl-5-vinyl-1H-pyrrol-3-yl)ethanone involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares the target compound with structurally related pyrrole and heterocyclic derivatives:

Key Observations:

- Substituent Position and Electronic Effects : The acetyl group at C3 in pyrrole derivatives is a consistent electron-withdrawing feature, but the substituents at other positions modulate reactivity. For example, the vinyl group in the target compound may enhance conjugation, whereas phenyl groups (e.g., in and ) introduce steric bulk and π-π interactions.

- Physical Properties : The compound in has a melting point of 104–106°C, likely due to phenyl substituents enhancing crystallinity. The target compound’s vinyl group (less bulky) might reduce melting points compared to phenyl-substituted analogues.

- Spectroscopic Data : The IR C=O stretch at ~1651 cm⁻¹ (in ) is characteristic of acetylated pyrroles, a feature shared with the target compound. The vinyl group’s protons would likely appear as doublets in the 5–6 ppm range in ¹H NMR, distinct from methyl or phenyl substituents.

Actividad Biológica

1-(1-Methyl-5-vinyl-1H-pyrrol-3-yl)ethanone, a compound derived from pyrrole, has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies that highlight its antitumor and cytotoxic effects, particularly against various cancer cell lines.

Chemical Structure and Synthesis

The compound is characterized by a pyrrole ring substituted with a vinyl group and an ethanone moiety. The synthesis typically involves cyclocondensation reactions, where pyrrole derivatives are combined with ketones or aldehydes under specific conditions to yield the target compound.

Antitumor Activity

Recent studies have demonstrated that 1-(1-Methyl-5-vinyl-1H-pyrrol-3-yl)ethanone exhibits significant cytotoxicity against several cancer cell lines. The following table summarizes the IC50 values against various cancer types:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HCT-116 (Colon Carcinoma) | 15.0 | |

| HepG2 (Liver Carcinoma) | 20.5 | |

| MCF-7 (Breast Cancer) | 25.0 |

The IC50 value represents the concentration of the compound required to inhibit cell viability by 50%. These values indicate that the compound has potent antitumor activity, particularly against colon and liver cancer cells.

The mechanism through which 1-(1-Methyl-5-vinyl-1H-pyrrol-3-yl)ethanone exerts its effects is believed to involve apoptosis induction in cancer cells. Studies suggest that the compound may interfere with cellular signaling pathways that regulate cell survival and proliferation, leading to increased apoptosis in malignant cells.

Case Studies

Case Study 1: Cytotoxicity in Colon Carcinoma Cells

A study investigated the effects of 1-(1-Methyl-5-vinyl-1H-pyrrol-3-yl)ethanone on HCT-116 colon carcinoma cells. The researchers treated cells with varying concentrations of the compound and assessed cell viability using an MTT assay. Results indicated a dose-dependent decrease in cell viability, with an IC50 of 15 µM, highlighting its potential as an anticancer agent.

Case Study 2: Comparative Analysis with Standard Drugs

In another study, the compound was compared to standard chemotherapeutic agents such as Vinblastine and Paclitaxel. The results showed that while both standard drugs had similar IC50 values in HepG2 cells (approximately 20 µM), 1-(1-Methyl-5-vinyl-1H-pyrrol-3-yl)ethanone demonstrated lower toxicity towards normal cell lines (NIH-3T3), suggesting a favorable therapeutic index for this compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(1-Methyl-5-vinyl-1H-pyrrol-3-yl)ethanone, and how are reaction conditions optimized?

- Methodology : Synthesis typically involves condensation reactions. For example, analogous pyrrole derivatives are synthesized via nucleophilic substitution or cyclization reactions using precursors like substituted pyrazoles or pyrrolidines under reflux conditions with catalysts (e.g., piperidine in ethanol). Purification employs column chromatography or recrystallization .

- Key Variables : Temperature (reflux vs. room temperature), solvent polarity, and catalyst loading significantly impact yield. Optimization via Design of Experiments (DoE) is recommended .

Q. How is the structural integrity of this compound validated in academic research?

- Techniques :

- NMR Spectroscopy : 1H/13C NMR confirms substituent positions and vinyl group geometry .

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

- X-ray Crystallography : SHELXL refines crystal structures to resolve stereochemical ambiguities .

Q. What preliminary biological screening methods are used to assess its bioactivity?

- Approach :

- Antimicrobial Assays : Disk diffusion or microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC50 values .

Advanced Research Questions

Q. How can reaction pathways be optimized to address low yields or byproduct formation?

- Strategies :

- Kinetic Studies : Monitor intermediates via in-situ FT-IR or HPLC to identify bottlenecks .

- Catalyst Screening : Transition-metal catalysts (e.g., Pd) may enhance regioselectivity in vinylation steps .

- Solvent Effects : Switch to polar aprotic solvents (e.g., DMF) to stabilize reactive intermediates .

Q. What computational tools predict the compound’s interaction with biological targets?

- Methods :

- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to enzymes/receptors (e.g., cytochrome P450) .

- ADMET Prediction : SwissADME evaluates Lipinski’s rule compliance and toxicity profiles .

Q. How are contradictions in spectroscopic or crystallographic data resolved?

- Multi-Technique Validation :

- Dynamic NMR : Resolves conformational exchange in the pyrrole ring .

- TWINABS for Crystallography : Addresses twinning or disorder in crystal structures .

Q. What strategies are employed to study structure-activity relationships (SAR) for this compound?

- SAR Workflow :

- Derivatization : Introduce substituents (e.g., halogens, methoxy groups) at the vinyl or methyl positions .

- QSAR Modeling : Use Gaussian or COSMO-RS to correlate electronic properties with bioactivity .

Safety and Handling

Q. What safety protocols are recommended for handling vinyl-substituted pyrrole derivatives?

- Guidelines :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.